molecular formula C10H15NO3 B1340082 3,4,5-trimethoxy-N-methylaniline CAS No. 124346-71-0

3,4,5-trimethoxy-N-methylaniline

Cat. No.: B1340082
CAS No.: 124346-71-0
M. Wt: 197.23 g/mol
InChI Key: XBSMHLZMLQNTLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-trimethoxy-N-methylaniline is an organic compound with the molecular formula C10H15NO3 and a molecular weight of 197.23 g/mol . It is characterized by the presence of three methoxy groups attached to a benzene ring and a methylated aniline group. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4,5-trimethoxy-N-methylaniline can be synthesized through several methods. One common approach involves the methylation of 3,4,5-trimethoxyaniline using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or ethanol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

3,4,5-trimethoxy-N-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-methylaniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit the formation of amyloid fibrils by interfering with protein aggregation processes. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with key enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-trimethoxy-N-methylaniline is unique due to the presence of three methoxy groups and a methylated aniline group, which confer distinct chemical and physical properties. These structural features make it particularly useful in specific chemical reactions and applications that other similar compounds may not be suitable for .

Properties

IUPAC Name

3,4,5-trimethoxy-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-11-7-5-8(12-2)10(14-4)9(6-7)13-3/h5-6,11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBSMHLZMLQNTLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=C(C(=C1)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40560830
Record name 3,4,5-Trimethoxy-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40560830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124346-71-0
Record name 3,4,5-Trimethoxy-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40560830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of ethyl 3,4,5-trimethoxyphenylcarbamate (6.0 g) in tetrahydrofuran (150 ml) was added a 1M solution of lithium aluminum hydride in tetrahydrofuran (23.5 ml) dropwise. The mixture was stirred at room temperature for 1 hour, then refluxed for 1 hour. The product was cooled and an excess of 1M sodium hydroxide added dropwise. The precipitate was filtered off, and the filtrate partitioned between ethyl acetate and water. The organic layer was dried over magnesium sulfate, and solvent removed under reduced pressure. The residue was redissolved in ethyl acetate and washed with 2M hydrochloric acid. The aqueous layer was washed with ethyl acetate, then basified with 1M sodium hydroxide, and extracted with ethyl acetate. The organic layer was dried over magnesium sulfate, and solvent removed under reduced pressure, to give N-methyl-3,4,5-trimethoxyaniline.
Quantity
6 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
23.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4,5-trimethoxy-N-methylaniline
Reactant of Route 2
Reactant of Route 2
3,4,5-trimethoxy-N-methylaniline
Reactant of Route 3
Reactant of Route 3
3,4,5-trimethoxy-N-methylaniline
Reactant of Route 4
Reactant of Route 4
3,4,5-trimethoxy-N-methylaniline
Reactant of Route 5
Reactant of Route 5
3,4,5-trimethoxy-N-methylaniline
Reactant of Route 6
Reactant of Route 6
3,4,5-trimethoxy-N-methylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.